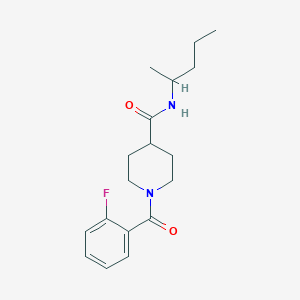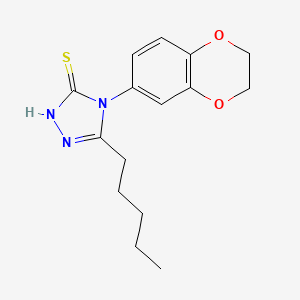
3-(3-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)-2,4-imidazolidinedione
Beschreibung
The study of 2,4-imidazolidinediones and their derivatives is of significant interest due to their broad spectrum of biological activities. These compounds are known for their potential in various pharmaceutical applications due to their structural versatility and reactivity.
Synthesis Analysis
Synthesis of these compounds typically involves multi-step synthetic protocols that include the formation of the imidazolidinedione core followed by various functionalization reactions to introduce different substituents like chlorophenyl and hydroxy-iodobenzylidene groups. For example, the synthesis of similar compounds has been achieved through direct acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with 4-methylbenzoyl chloride, confirming their structural integrity via elemental analysis, IR, 1H NMR, and MS spectroscopy (Popov-Pergal et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds reveals the significance of the imidazolidine ring, which adopts various conformations depending on the substituents. For instance, crystal structure analysis often shows the imidazolidine ring's non-planarity and how different substituents affect the overall molecular geometry (Sharma et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 2,4-imidazolidinediones are diverse, ranging from S-alkylation to Mannich reactions, significantly altering their chemical properties. These reactions facilitate the introduction of various functional groups, expanding the compounds' applicability in different chemical contexts (Khalifa et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystallinity, are crucial for their application in pharmaceutical formulations. Detailed crystallographic studies provide insights into the compounds' solid-state structures, which are essential for understanding their stability and reactivity (Banu et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo further chemical transformations, are vital for the development of pharmaceutical agents. Studies on similar compounds have highlighted the role of substituents in determining these chemical properties and their implications for therapeutic use (Bekircan et al., 2015).
Eigenschaften
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClIN2O3/c17-10-2-1-3-11(8-10)20-15(22)13(19-16(20)23)7-9-4-5-14(21)12(18)6-9/h1-8,21H,(H,19,23)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIFDZOKXYXOKA-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC(=C(C=C3)O)I)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)I)/NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClIN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(3-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5-dimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B4539727.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[benzyl(methylsulfonyl)amino]benzamide](/img/structure/B4539741.png)
![N-(4-bromo-2-fluorophenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4539748.png)
![1,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4539750.png)
![N-(2-methoxyethyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4539757.png)
![methyl 4-({[(4-chlorobenzyl)amino]carbonyl}amino)benzoate](/img/structure/B4539762.png)
![1-benzoyl-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4539764.png)
![4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B4539771.png)

![5-isopropyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4539787.png)
![N'-[1-(3-hydroxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide](/img/structure/B4539794.png)

![4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4539811.png)